

# Application Note: Chiral Separation of Lansoprazole Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (R)-Lansoprazole-d4 |           |
| Cat. No.:            | B1140986            | Get Quote |

#### Introduction

Lansoprazole, a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (R)-(+)-lansoprazole (dexlansoprazole) and (S)-(-)-lansoprazole.[1] As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial in drug development, quality control, and pharmacokinetic studies.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioselective analysis of lansoprazole.[3][4] This application note details a robust HPLC method for the baseline separation of lansoprazole enantiomers.

# **Principle of Separation**

The enantioselective separation of lansoprazole is achieved by utilizing a chiral stationary phase, which creates a chiral environment. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for lansoprazole.[1][5]

## Methodology

This method utilizes a cellulose-based chiral stationary phase under reversed-phase conditions, providing a reliable and reproducible separation of lansoprazole enantiomers.



#### **Chromatographic Conditions:**

| Parameter          | Value                                                                                                  |  |
|--------------------|--------------------------------------------------------------------------------------------------------|--|
| Column             | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))                                             |  |
| Dimensions         | 150 mm x 4.6 mm, 5 μm                                                                                  |  |
| Mobile Phase       | 10 mM Ammonium acetate (pH 7.20, adjusted with dilute ortho phosphoric acid) : Acetonitrile (Gradient) |  |
| Gradient           | Time (min)                                                                                             |  |
| 0                  |                                                                                                        |  |
| 15                 |                                                                                                        |  |
| 20                 |                                                                                                        |  |
| 22                 |                                                                                                        |  |
| 27                 |                                                                                                        |  |
| Flow Rate          | 1.0 mL/min                                                                                             |  |
| Column Temperature | 30°C[6]                                                                                                |  |
| Detection          | UV at 285 nm[7]                                                                                        |  |
| Injection Volume   | 10 μL                                                                                                  |  |
| Internal Standard  | Esomeprazole[6]                                                                                        |  |

#### Sample Preparation:

A stock solution of racemic lansoprazole (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations. For plasma samples, a solid-phase extraction or protein precipitation followed by reconstitution in the mobile phase is recommended.[6][8]

# **Results and Discussion**



The described method provides excellent separation of the (R)- and (S)-lansoprazole enantiomers. A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers. The method is linear over a wide concentration range, typically from 5.00 to 3000 ng/mL, with a high correlation coefficient (r² > 0.999).[6] The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low ng/mL range, making the method suitable for pharmacokinetic studies.[8][9]

#### Quantitative Data Summary:

| Parameter                    | (S)-Lansoprazole | (R)-Lansoprazole<br>(Dexlansoprazole) |
|------------------------------|------------------|---------------------------------------|
| Typical Retention Time (min) | ~8.5             | ~9.5                                  |
| Resolution (Rs)              | > 2.0            |                                       |
| Linearity Range (ng/mL)      | 5.00 - 3000[6]   | 5.00 - 3000[6]                        |
| LOD (ng/mL)                  | ~1.0             | ~1.0                                  |
| LOQ (ng/mL)                  | 5.00[6]          | 5.00[6]                               |
| Intra-day Precision (%RSD)   | < 10.0[6]        | < 10.0[6]                             |
| Inter-day Precision (%RSD)   | < 10.0[6]        | < 10.0[6]                             |
| Accuracy (%)                 | -3.8 to 3.3[6]   | -3.8 to 3.3[6]                        |

## Conclusion

The presented HPLC method using a Chiralpak IC column is a reliable and robust approach for the enantioselective separation of lansoprazole. The method demonstrates excellent resolution, linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of applications in pharmaceutical analysis and research.

# **Detailed Experimental Protocol**

This protocol provides a step-by-step guide for the chiral separation of lansoprazole enantiomers using HPLC.



## **Materials and Reagents**

- · Racemic Lansoprazole standard
- (R)-Lansoprazole (Dexlansoprazole) and (S)-Lansoprazole enantiomeric standards (if available for peak identification)
- Esomeprazole (for use as an internal standard)
- Acetonitrile (HPLC grade)
- Ammonium acetate (HPLC grade)
- ortho-Phosphoric acid (reagent grade)
- Water (HPLC grade)

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV detector.
- Chiralpak IC column (150 mm x 4.6 mm, 5 μm) or equivalent cellulose-based chiral column.

## **Preparation of Solutions**

- Mobile Phase A (10 mM Ammonium Acetate, pH 7.20): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 7.20 with dilute ortho-phosphoric acid. Filter through a 0.45 μm membrane filter.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic lansoprazole in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 5, 10, 50, 100, 500, 1000, 3000 ng/mL).



- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of esomeprazole in the same manner as the lansoprazole stock solution.
- Internal Standard Working Solution: Spike the working standard solutions and samples with the internal standard to a final concentration of, for example, 100 ng/mL.

## **HPLC Method Setup**

Set up the HPLC system with the chromatographic conditions as detailed in the application note.

## **System Suitability**

Before running the samples, perform a system suitability test by injecting a working standard solution (e.g., 100 ng/mL) at least five times. The system is deemed suitable for use if the following criteria are met:

- Resolution (Rs) between the two enantiomer peaks is greater than 2.0.
- Tailing factor for each enantiomer peak is between 0.8 and 1.5.
- Relative standard deviation (%RSD) of the peak areas for replicate injections is less than 2.0%.

#### **Sample Analysis**

Inject the prepared standard solutions and samples into the HPLC system.

#### **Data Analysis**

- Identify the peaks for (S)- and (R)-lansoprazole based on their retention times (if individual standards are available) or elution order from literature.
- Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.
- Determine the concentration of each enantiomer in the unknown samples from the calibration curve.



## **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for HPLC analysis of lansoprazole enantiomers.





Click to download full resolution via product page

Caption: Principle of chiral separation of lansoprazole enantiomers on a CSP.

# References

- 1. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]







- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral—Achiral HPLC Separation Methods [mdpi.com]
- 6. Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Chiral Separation of Lansoprazole Enantiomers by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140986#high-performance-liquid-chromatography-hplc-method-for-separating-lansoprazole-enantiomers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com